N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE is a complex organic compound that features a brominated indole core linked to a methylpiperazine moiety and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of the Methylpiperazine Moiety: The brominated indole is reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Formation of the Benzohydrazide Group: The final step involves the condensation of the intermediate with 2-methylbenzohydrazide under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohols or amines depending on the site of reduction.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Nintedanib: A kinase inhibitor used in the treatment of pulmonary fibrosis and cancer.
Olanzapine N-oxide: A derivative of olanzapine with potential antipsychotic properties.
Uniqueness
N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE is unique due to its specific structural features, including the brominated indole core and the presence of both a methylpiperazine and benzohydrazide group. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C22H24BrN5O2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-methylbenzamide |
InChI |
InChI=1S/C22H24BrN5O2/c1-15-5-3-4-6-17(15)21(29)25-24-20-18-13-16(23)7-8-19(18)28(22(20)30)14-27-11-9-26(2)10-12-27/h3-8,13,30H,9-12,14H2,1-2H3 |
InChI Key |
RSZMGBVCSYWAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCN(CC4)C)O |
Origin of Product |
United States |
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